molecular formula C14H20N4 B6267275 1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine CAS No. 26840-46-0

1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B6267275
CAS No.: 26840-46-0
M. Wt: 244.3
InChI Key:
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Description

1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine is a compound that features a piperidine ring and a benzodiazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and benzodiazole structures makes it a versatile molecule with diverse chemical properties.

Preparation Methods

The synthesis of 1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzodiazole precursor is replaced by the piperidine group.

    Final Coupling: The final step involves coupling the piperidine-substituted benzodiazole with an ethylamine derivative to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or benzodiazole moieties can be modified by introducing different substituents.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often using catalysts and specific reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperidine ring can interact with neurotransmitter receptors, while the benzodiazole moiety may bind to enzyme active sites, modulating their activity. These interactions can lead to various biological effects, including modulation of neurotransmission and enzyme inhibition .

Comparison with Similar Compounds

Similar compounds to 1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine include other piperidine and benzodiazole derivatives. These compounds share structural similarities but differ in their substituents and specific chemical properties. For example:

Properties

CAS No.

26840-46-0

Molecular Formula

C14H20N4

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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